N-(4-bromo-3-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
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Overview
Description
N-(4-bromo-3-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of a brominated methylphenyl group, a fluorinated phenyl group, and a pyridazinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-3-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Bromination: Introduction of a bromine atom to the methylphenyl ring.
Fluorination: Introduction of a fluorine atom to the phenyl ring.
Formation of Pyridazinone: Cyclization to form the pyridazinone ring.
Acetamide Formation: Coupling of the brominated methylphenyl and fluorinated phenyl groups with the pyridazinone moiety through an acetamide linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environment.
Temperature and Pressure: Control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-3-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Conversion of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-bromo-3-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide involves interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate cellular signaling.
DNA/RNA: Interaction with genetic material to influence gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-(4-bromo-3-methylphenyl)-2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide
- N-(4-bromo-3-methylphenyl)-2-(3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl)acetamide
Uniqueness
N-(4-bromo-3-methylphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C19H15BrFN3O2 |
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Molecular Weight |
416.2 g/mol |
IUPAC Name |
N-(4-bromo-3-methylphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide |
InChI |
InChI=1S/C19H15BrFN3O2/c1-12-10-15(6-7-16(12)20)22-18(25)11-24-19(26)9-8-17(23-24)13-2-4-14(21)5-3-13/h2-10H,11H2,1H3,(H,22,25) |
InChI Key |
WVNRCXHJAWVKHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)Br |
Origin of Product |
United States |
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